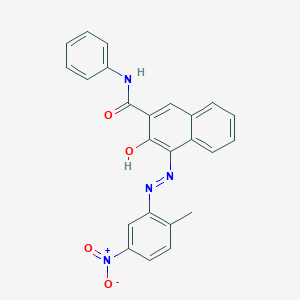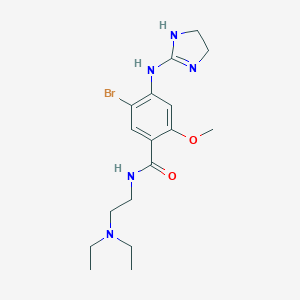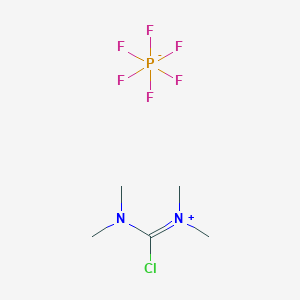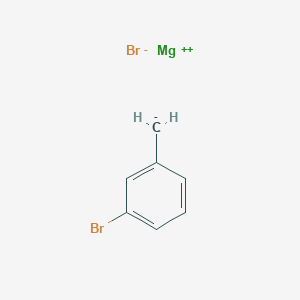
3-Bromobenzylmagnesium bromide
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-bromobenzylmagnesium bromide typically involves the reaction of bromobenzene with magnesium metal in the presence of an appropriate solvent, such as diethyl ether or tetrahydrofuran (THF). This process forms the Grignard reagent through a single-electron transfer mechanism that initiates the formation of a carbon-magnesium bond. It's critical to maintain anhydrous conditions throughout the reaction to prevent the hydrolysis of the Grignard reagent.
Molecular Structure Analysis
The molecular structure of 3-bromobenzylmagnesium bromide, like other Grignard reagents, features a direct carbon-magnesium bond. The magnesium center is typically coordinated to two bromide ligands and a solvent molecule, often diethyl ether or THF, which stabilizes the reactive Grignard species. X-ray crystallography studies provide insight into the geometric arrangement of atoms within these compounds, revealing a linear or slightly bent structure around the magnesium atom.
Chemical Reactions and Properties
3-Bromobenzylmagnesium bromide participates in various organic reactions, primarily nucleophilic addition reactions, where it acts as a nucleophile. It can add to carbonyl compounds, including aldehydes, ketones, esters, and carbon dioxide, to form alcohols, ketones, or carboxylic acids, respectively. The presence of the bromide ion in the reagent also opens pathways for further functionalization through metal-halogen exchange reactions, enhancing its utility in synthetic chemistry.
Physical Properties Analysis
The physical properties of 3-bromobenzylmagnesium bromide solutions, such as boiling point, melting point, and solubility, are influenced by the solvent used to host the Grignard reagent. These solutions are highly reactive and sensitive to moisture, requiring storage under an inert atmosphere in tightly sealed containers. The physical state, density, and viscosity of these solutions are also critical parameters for their handling and use in synthesis.
Chemical Properties Analysis
The chemical behavior of 3-bromobenzylmagnesium bromide is characterized by its high reactivity towards electrophilic centers. This reactivity is due to the polarized carbon-magnesium bond, with the carbon atom bearing a partial negative charge, making it an effective nucleophile. The reagent's chemical properties are exploited in a variety of synthetic applications, from forming new carbon-carbon bonds to introducing bromobenzyl groups into target molecules.
For detailed studies and experiments related to the synthesis, molecular structure, and applications of compounds similar to 3-bromobenzylmagnesium bromide, refer to the following sources:
- (Markies et al., 1989)
- (TakedaAkira & TsuboiSadao, 1977)
- (Bhasin et al., 2005)
Aplicaciones Científicas De Investigación
3-Bromobenzylmagnesium bromide is a Grignard reagent . Grignard reagents are a class of organometallic compounds representing a standard substrate for many synthetic organic reactions . They are commonly used in the field of organic chemistry .
The compound is typically sold as a 0.25M solution in diethyl ether . It has a clear yellow appearance and a molecular formula of C7H6Br2Mg .
One potential application of 3-Bromobenzylmagnesium bromide is in the photochemical benzylic bromination process . This process involves the use of BrCCl3, a rarely used benzylic brominating reagent with complementary reactivity to other reagents . The reaction has been revisited in continuous flow, revealing compatibility with electron-rich aromatic substrates .
3-Bromobenzylmagnesium bromide is indeed a versatile reagent in organic synthesis . Here are some additional applications:
-
Preparation of Aromatic Compounds : 3-Bromobenzylmagnesium bromide can be used in the preparation of aromatic compounds . The Grignard reagent can react with a variety of electrophiles, including carbonyl compounds, to form new carbon-carbon bonds. This allows for the synthesis of a wide range of aromatic compounds.
-
Synthesis of Alcohols : Grignard reagents like 3-Bromobenzylmagnesium bromide can react with carbonyl compounds to form alcohols . The reaction with aldehydes or ketones gives secondary or tertiary alcohols, respectively.
-
Formation of Aldehydes and Ketones : 3-Bromobenzylmagnesium bromide can also be used in the synthesis of aldehydes and ketones . This can be achieved through the reaction of the Grignard reagent with esters or nitriles.
-
Reducing Agent : 3-Bromobenzylmagnesium bromide can act as a reducing agent . It can reduce a variety of organic compounds, including carbonyl compounds and nitro compounds.
-
Chain Scission Agent : In polymer chemistry, 3-Bromobenzylmagnesium bromide can be used as a chain scission agent . It can break the polymer chain at specific points, allowing for the control of polymer molecular weight.
-
Catalyst : 3-Bromobenzylmagnesium bromide can also serve as a catalyst in certain reactions . For example, it can catalyze the addition of organometallic reagents to carbonyl compounds.
3-Bromobenzylmagnesium bromide is indeed a versatile reagent in organic synthesis . Here are some additional applications:
-
Preparation of Aromatic Compounds : 3-Bromobenzylmagnesium bromide can be used in the preparation of aromatic compounds . The Grignard reagent can react with a variety of electrophiles, including carbonyl compounds, to form new carbon-carbon bonds. This allows for the synthesis of a wide range of aromatic compounds.
-
Synthesis of Alcohols : Grignard reagents like 3-Bromobenzylmagnesium bromide can react with carbonyl compounds to form alcohols . The reaction with aldehydes or ketones gives secondary or tertiary alcohols, respectively.
-
Formation of Aldehydes and Ketones : 3-Bromobenzylmagnesium bromide can also be used in the synthesis of aldehydes and ketones . This can be achieved through the reaction of the Grignard reagent with esters or nitriles.
-
Reducing Agent : 3-Bromobenzylmagnesium bromide can act as a reducing agent . It can reduce a variety of organic compounds, including carbonyl compounds and nitro compounds.
-
Chain Scission Agent : In polymer chemistry, 3-Bromobenzylmagnesium bromide can be used as a chain scission agent . It can break the polymer chain at specific points, allowing for the control of polymer molecular weight.
-
Catalyst : 3-Bromobenzylmagnesium bromide can also serve as a catalyst in certain reactions . For example, it can catalyze the addition of organometallic reagents to carbonyl compounds.
Safety And Hazards
Direcciones Futuras
As an important organic synthesis reagent, 3-Bromobenzylmagnesium bromide is widely used in the preparation of aromatic compounds, alcohols, aldehydes, ketones, and other organic compounds . It can also be used as a reducing agent, chain scission agent, and catalyst . The future directions of this compound will likely continue to explore its potential applications in organic synthesis reactions.
Propiedades
IUPAC Name |
magnesium;1-bromo-3-methanidylbenzene;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br.BrH.Mg/c1-6-3-2-4-7(8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXOOFXUHZAXLO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=CC=C1)Br.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2Mg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromobenzylmagnesium bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



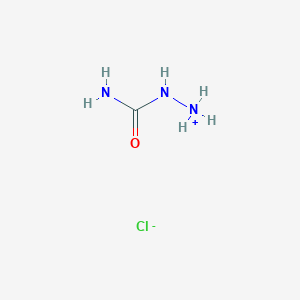
![(8-Methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-phenethyl-amine](/img/structure/B21794.png)
![4-amino-2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid](/img/structure/B21799.png)

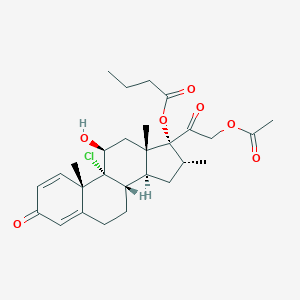
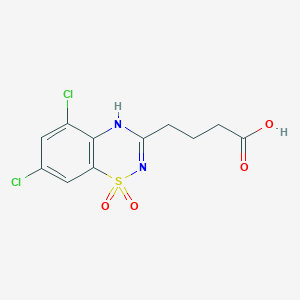
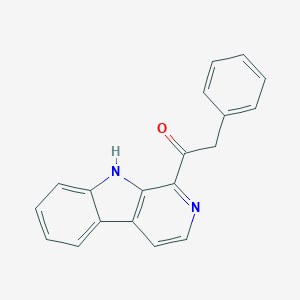
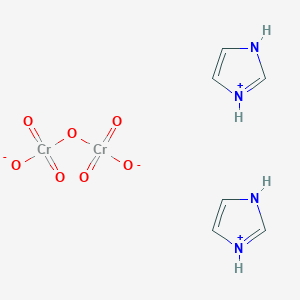
![2-[[2-[2-[[2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoylamino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide](/img/structure/B21817.png)
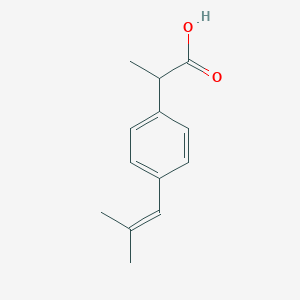
![2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid](/img/structure/B21825.png)
